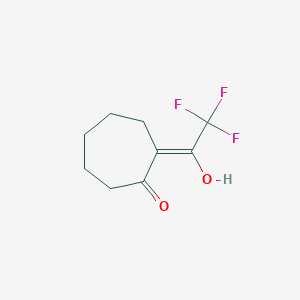![molecular formula C31H35ClN2O5 B13411518 [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)
[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include aldehydes, ketones, amines, and nitro compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
The compound [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride
- [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride
Uniqueness
The uniqueness of [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Eigenschaften
Molekularformel |
C31H35ClN2O5 |
|---|---|
Molekulargewicht |
551.1 g/mol |
IUPAC-Name |
[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C31H34N2O5.ClH/c1-23(34)29(21-24-12-11-17-27(20-24)33(36)37)30(35)38-31(2,3)22-32(4)19-18-28(25-13-7-5-8-14-25)26-15-9-6-10-16-26;/h5-17,20-21,28H,18-19,22H2,1-4H3;1H |
InChI-Schlüssel |
CGKZRAHLZUMTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


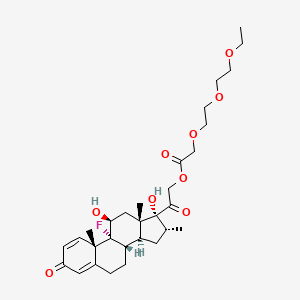
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
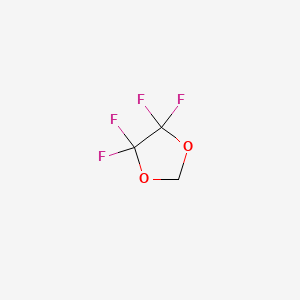
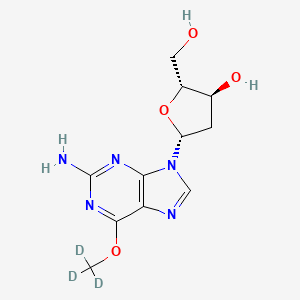

![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)
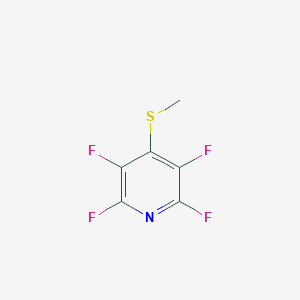
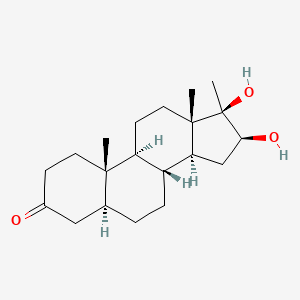

![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)

